5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate is a labelled analogue of 5-Acetylamino-6-amino-3-methyluracil Hydrate, which is a metabolite of Caffeine . It has a molecular formula of C7H9D3N4O4 and a molecular weight of 219.21 .
Molecular Structure Analysis
The IUPAC name for this compound is N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide hydrate . Its canonical SMILES representation is CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O .Physical and Chemical Properties Analysis
This compound is soluble in Acetone, DMSO, Ethyl Acetate, and Methanol . It appears as a yellow solid and should be stored at -20°C under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Metabolite Analysis in Caffeine Consumption
5-Acetylamino-6-amino-3-methyluracil, identified as a major metabolite of caffeine in humans, is significant in understanding the metabolic processing of caffeine. This metabolite, formed by acetylation processes, aids in deciphering the metabolism of caffeine and its subsequent physiological effects (Tang, Grant, & Kalow, 1983).
Synthetic Pathways in Chemistry
Synthesis of 5-Acetylamino-6-amino-3-methyluracil is crucial for chemical studies, especially as it relates to caffeine metabolites. Its synthesis from basic chemical compounds provides valuable insights for chemical transformations and pharmaceutical applications (Röhrkasten, Raatz, Kreher, & Blaszkewicz, 1997).
Acetylator Phenotyping
5-Acetylamino-6-amino-3-methyluracil is used in acetylator phenotyping, which is crucial for understanding individual differences in drug metabolism. This application is particularly relevant in clinical pharmacology, where it helps in tailoring drug therapies based on individual metabolic profiles (Tang, Kadar, & Kalow, 1987).
Development of Analytical Techniques
The compound plays a role in developing advanced analytical methods, such as micellar electrokinetic capillary chromatography. These methods are essential for studying various biochemical and pharmacological processes (Guo & Thormann, 1993).
Enzyme-Linked Immunosorbent Assay (ELISA) Development
5-Acetylamino-6-amino-3-methyluracil is also integral in developing competitive antigen ELISAs, which are used for determining NAT2 phenotypes. This application is significant in pharmacogenetics and personalized medicine (Wong, Leyland-Jones, & Wainer, 1995).
Wirkmechanismus
Target of Action
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate, also known as N-[6-Amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide;hydrate, is a metabolite of caffeine . The primary targets of this compound are likely to be the same as those of caffeine, which primarily include adenosine receptors in the central nervous system .
Mode of Action
As a metabolite of caffeine, it may act as an antagonist at adenosine receptors, preventing the action of adenosine and leading to increased arousal and wakefulness .
Biochemical Pathways
The compound is involved in the metabolic pathways of caffeine . It is a product of the breakdown of caffeine in the body, and its presence can indicate the consumption and metabolism of caffeine .
Pharmacokinetics
As a metabolite of caffeine, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized further, and eventually excreted in the urine .
Result of Action
As a metabolite of caffeine, it may contribute to the stimulant effects of caffeine, including increased alertness and decreased fatigue .
Action Environment
Environmental factors such as diet, other medications, and individual genetic factors can influence the action, efficacy, and stability of this compound . For example, the consumption of certain foods or medications can affect the rate at which caffeine is metabolized, which would in turn affect the levels of this compound in the body .
Eigenschaften
IUPAC Name |
N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2/i2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWGTUSVPTGHL-MUTAZJQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.